

7-Methyl-1H-indazol-5-ol chemical structure and synthesis

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Compound of Interest

Compound Name: 7-Methyl-1H-indazol-5-ol

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In-Depth Technical Guide: 7-Methyl-1H-indazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of **7-Methyl-1H-indazol-5-ol**, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

7-Methyl-1H-indazol-5-ol is a substituted indazole with a methyl group at the 7-position and a hydroxyl group at the 5-position of the indazole core. The presence of these functional groups influences the molecule's physicochemical properties, including its solubility, lipophilicity, and potential for hydrogen bonding, which are critical determinants of its biological activity.

Identifier	Value
IUPAC Name	7-methyl-1H-indazol-5-ol
CAS Number	478841-61-1[1][2]
Molecular Formula	C ₈ H ₈ N ₂ O[1]
Molecular Weight	148.16 g/mol [1]
SMILES	Cc1cccc2c1[nH]nc2O
InChI	InChI=1S/C8H8N2O/c1-5-3-6(11)2-4-7(5)9-10-8(4)12/h2-4,11-12H,1H3,(H,9,10)

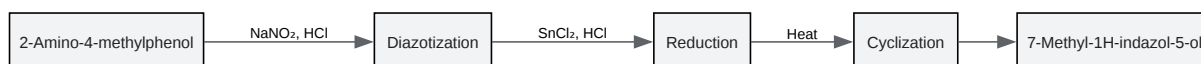
Note: The SMILES and InChI strings are predicted based on the known structure.

Synthesis of 7-Methyl-1H-indazol-5-ol

While a specific, detailed experimental protocol for the synthesis of **7-Methyl-1H-indazol-5-ol** is not readily available in the public domain, its synthesis can be approached through established methods for the preparation of substituted indazoles. A plausible synthetic strategy would involve the cyclization of a suitably substituted o-toluidine derivative.

One potential synthetic route, adapted from general indazole synthesis methodologies, is outlined below. This proposed pathway is illustrative and would require optimization of reaction conditions.

Proposed Synthetic Pathway



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Figure 1. Proposed synthetic pathway for **7-Methyl-1H-indazol-5-ol**.

Experimental Protocol (Hypothetical)

Step 1: Diazotization of 2-Amino-4-methylphenol

- Dissolve 2-amino-4-methylphenol in a suitable acidic medium (e.g., hydrochloric acid).
- Cool the solution to 0-5 °C in an ice bath.
- Add a solution of sodium nitrite (NaNO_2) dropwise while maintaining the low temperature.
- Stir the reaction mixture for a specified time to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

- To the cold diazonium salt solution, add a reducing agent such as tin(II) chloride (SnCl_2) dissolved in concentrated hydrochloric acid.
- Control the addition rate to manage the exothermic reaction.
- Allow the reaction to proceed until the diazonium salt is fully reduced to the corresponding hydrazine.

Step 3: Cyclization to form the Indazole Ring

- Heat the reaction mixture containing the hydrazine intermediate. The temperature and reaction time will need to be optimized to facilitate the intramolecular cyclization.
- The cyclization will lead to the formation of the **7-Methyl-1H-indazol-5-ol**.

Step 4: Purification

- After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **7-Methyl-1H-indazol-5-ol**.

Quantitative Data for a Related Synthesis: 7-Methyl-1H-indazole-3-carboxamide

To provide context for potential reaction conditions and yields, the following data is from the synthesis of the related compound, 7-Methyl-1H-indazole-3-carboxamide, from 7-methyl-indole. [3]

Step	Reactants	Reagents	Solvent	Temperature	Time	Yield
Nitrosation	7-methyl-indole	Sodium nitrite, 2N HCl	DMF/Water	0 °C to RT	12 h	-
Oxidation	7-Methyl-1H-indazole-3-carbaldehyde	Sodium chlorite, Sodium dihydrogen phosphate, 2-methyl-2-butene	t-Butanol/Water	Room Temperature	-	-
Amidation	7-Methyl-1H-indazole-3-carboxylic acid	HATU, DIPEA, Ammonium chloride	DMF	Room Temperature	-	-

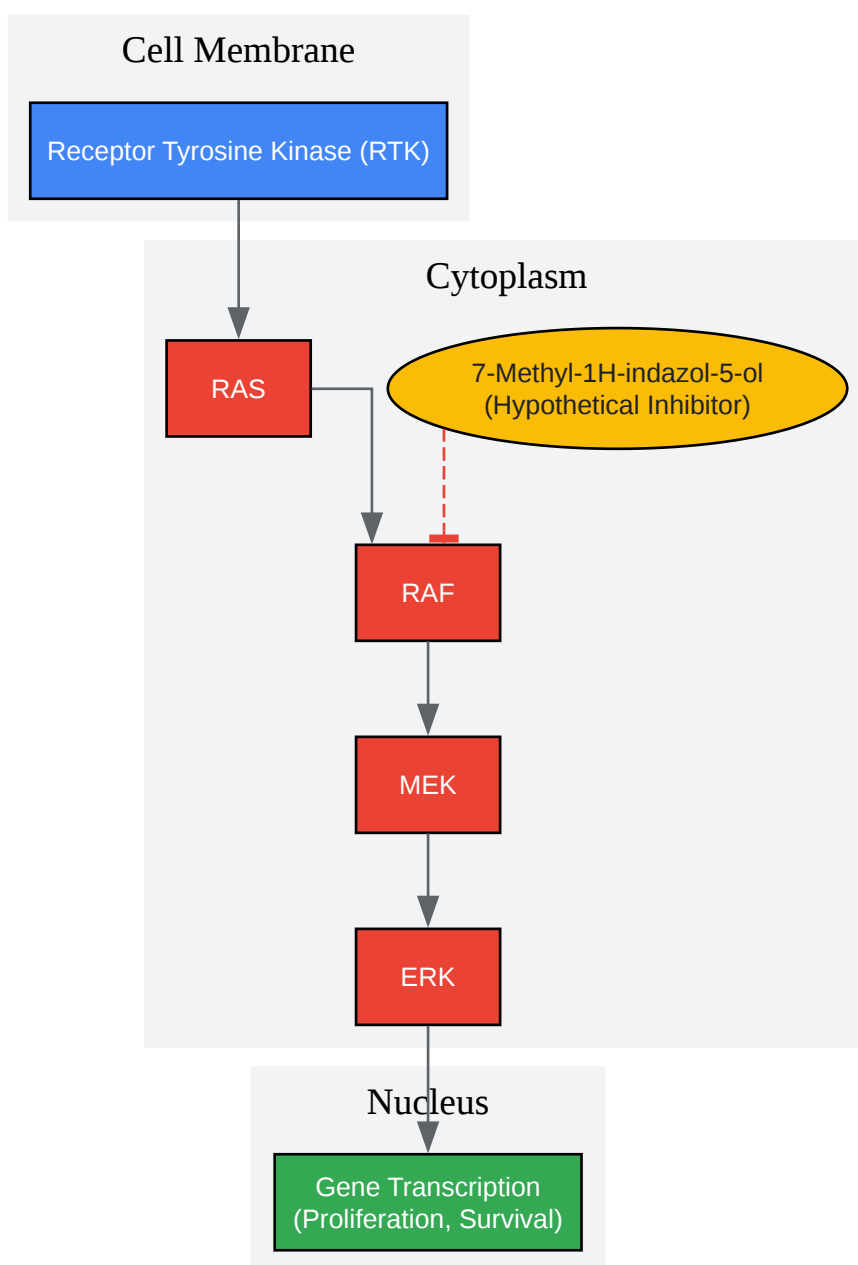
Note: Specific yields for each step in the synthesis of 7-Methyl-1H-indazole-3-carboxamide were not provided in the source document.

Potential Biological Significance and Signaling Pathways

While there is a lack of specific biological data for **7-Methyl-1H-indazol-5-ol** in the scientific literature, the indazole scaffold is a well-established pharmacophore in numerous biologically active compounds.[4] Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[4]

Many indazole-containing drugs function as kinase inhibitors. Given this prevalence, it is plausible that **7-Methyl-1H-indazol-5-ol** could interact with various signaling pathways regulated by kinases.

Hypothetical Signaling Pathway Involvement



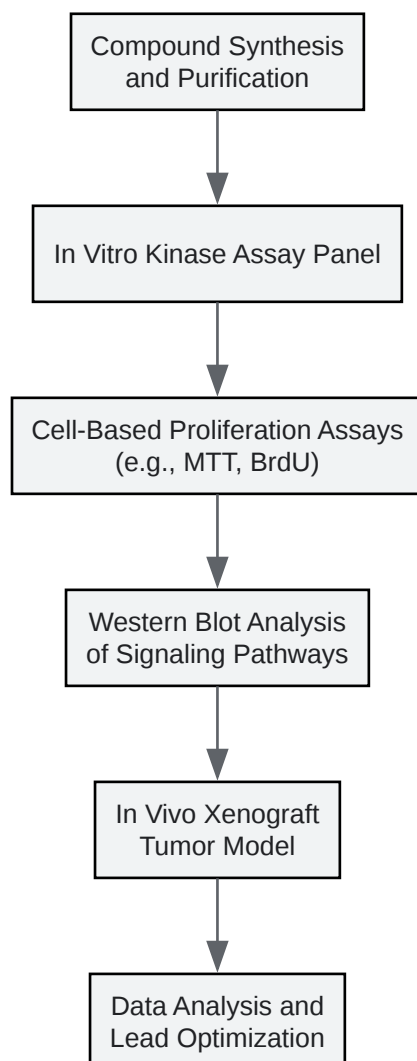
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Figure 2. Hypothetical inhibition of the MAPK/ERK signaling pathway by **7-Methyl-1H-indazol-5-ol**.

This diagram illustrates a potential mechanism where **7-Methyl-1H-indazol-5-ol** could act as an inhibitor of a kinase, such as RAF, within the MAPK/ERK signaling cascade. This pathway is frequently dysregulated in various cancers, making it a common target for therapeutic intervention.

Experimental Workflow for Biological Evaluation

The biological activity of **7-Methyl-1H-indazol-5-ol** can be assessed through a series of in vitro and in vivo experiments.



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Figure 3. General experimental workflow for the biological evaluation of **7-Methyl-1H-indazol-5-ol**.

- **Synthesis and Purification:** The compound is first synthesized and purified to a high degree to ensure the reliability of biological data.
- **In Vitro Kinase Assays:** The compound is screened against a panel of kinases to identify potential targets.
- **Cell-Based Assays:** The effect of the compound on the proliferation of various cancer cell lines is determined.
- **Western Blot Analysis:** If the compound shows anti-proliferative activity, Western blotting can be used to confirm its effect on the phosphorylation status of key proteins in a targeted signaling pathway.
- **In Vivo Models:** Promising compounds can be advanced to in vivo studies, such as xenograft models in mice, to evaluate their anti-tumor efficacy.
- **Data Analysis and Optimization:** The results from these studies will guide the further optimization of the compound's structure to improve its potency and selectivity.

Conclusion

7-Methyl-1H-indazol-5-ol represents a molecule of interest for further investigation in the field of drug discovery. While specific biological data and a detailed synthesis protocol are yet to be widely published, its structural similarity to known bioactive indazoles suggests potential for therapeutic applications. The synthetic strategies and experimental workflows outlined in this guide provide a framework for the future exploration of this compound and its derivatives. Researchers are encouraged to pursue the synthesis and biological evaluation of **7-Methyl-1H-indazol-5-ol** to unlock its full therapeutic potential.

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